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For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Methyllindcarpine, also known as (+)-methyllindcarpine, is an aporphine alkaloid identified

in the plant species Actinodaphne pruinosa.[1][2] The elucidation of its chemical structure is

fundamental to understanding its biosynthetic pathways, pharmacological properties, and

potential for therapeutic applications. This technical guide provides an in-depth overview of the

methodologies employed in the structural determination of N-Methyllindcarpine and its

analogues, offering a detailed framework for researchers in the field of natural product

chemistry and drug discovery. The structural elucidation of N-Methyllindcarpine and its

derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and

Ultraviolet (UV) spectroscopy.[1][2][3][4]

Physicochemical Properties
While specific data for N-Methyllindcarpine is not detailed in the available literature, the

related compound (+)-N-(2-Hydroxypropyl)lindcarpine, isolated from the same plant, provides

valuable comparative data.
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Property
Value for (+)-N-(2-
Hydroxypropyl)lindcarpine

Appearance Colorless powder

Optical Rotation [α]²⁵D= + 120° (c = 0.02, MeOH)

UV (λmax, MeOH) 309 nm

IR (νmax, KBr) 3180, 3014, 2934, 2360, 1594 cm⁻¹

Spectroscopic Data for Structural Elucidation
The structural determination of aporphine alkaloids like N-Methyllindcarpine is heavily reliant

on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with

high-resolution mass spectrometry.[1][2] The following tables summarize the ¹H and ¹³C NMR

spectral data for the closely related derivative, (+)-N-(2-Hydroxypropyl)lindcarpine, which

serves as a paradigm for the analysis of this class of compounds.[1][3]

Table 1: ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz)
Spectral Data of (+)-N-(2-Hydroxypropyl)lindcarpine (in
CDCl₃, δ in ppm, J in Hz)
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Position δC δH (J in Hz)

1 145.2

1a 127.8

1b 111.4

2 150.1

3 111.1 6.79 (s)

3a 122.9

4 28.9 2.58 (m), 3.12 (m)

5 53.0 2.75 (m), 3.20 (m)

6a 62.5 3.10 (m)

7 34.8 2.90 (m), 3.05 (m)

7a 128.5

8 115.0 6.84 (d, 8.0)

9 111.9 6.86 (d, 8.0)

10 148.5

11 144.1

11a 119.6

12 63.3 2.80 (m)

13 66.1 3.89 (m)

14 (Me) 20.8 1.22 (d, 6.1)

1-OCH₃ 56.1 3.65 (s)

2-OCH₃ 60.3 3.92 (s)

Experimental Protocols
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The elucidation of N-Methyllindcarpine's structure follows a standardized workflow common in

natural product chemistry.

Isolation of N-Methyllindcarpine
The dried and ground stem bark of Actinodaphne pruinosa is subjected to sequential extraction

using solvents of increasing polarity, such as hexane followed by dichloromethane.[2] The

crude alkaloid fraction is then obtained through an acid-base extraction.[2] Purification of

individual alkaloids is achieved through column chromatography over silica gel, with elution

gradients of solvents like dichloromethane and methanol.[2]

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1][3]

Tetramethylsilane (TMS) is used as the internal standard. 2D NMR experiments, including

COSY, HMQC, and HMBC, are crucial for establishing the connectivity of protons and

carbons within the molecule.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry

(HRESIMS) is used to determine the exact molecular weight and elemental composition of

the compound.[1][3]

Infrared (IR) Spectroscopy: IR spectra are recorded using KBr pellets to identify

characteristic functional groups. For instance, the IR spectrum of (+)-N-(2-

Hydroxypropyl)lindcarpine showed a broad absorption band at 3180 cm⁻¹, indicative of a

hydroxyl group.[3]

Ultraviolet (UV) Spectroscopy: UV spectra are recorded in methanol to observe the

electronic transitions within the molecule, which are characteristic of the aporphine

chromophore.[3]

Visualizing the Elucidation Pathway and Molecular
Structure
The following diagrams illustrate the logical workflow of the structure elucidation process and

the generalized structure of an aporphine alkaloid, the class to which N-Methyllindcarpine
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Workflow for the structure elucidation of N-Methyllindcarpine.
Generalized chemical structure of an aporphine alkaloid.

Conclusion
The chemical structure elucidation of N-Methyllindcarpine is a systematic process that

integrates chromatographic separation with a suite of spectroscopic techniques. While detailed

published data for N-Methyllindcarpine itself is limited, the analysis of co-isolated, structurally

similar alkaloids from Actinodaphne pruinosa provides a robust and detailed blueprint for its

structural determination. The methodologies and data presented in this guide are intended to

serve as a valuable resource for researchers engaged in the exploration of novel alkaloids and

their potential applications in medicine and science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b599362?utm_src=pdf-body
https://www.benchchem.com/product/b599362?utm_src=pdf-body
https://www.benchchem.com/product/b599362?utm_src=pdf-body
https://www.benchchem.com/product/b599362?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/26761445_-N-2-Hydroxypropyllindcarpine_A_New_Cytotoxic_Aporphine_Isolated_from_Actinodaphne_pruinosa_Nees
https://pmc.ncbi.nlm.nih.gov/articles/PMC6254963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6254963/
https://www.mdpi.com/1420-3049/14/8/2850
https://pubmed.ncbi.nlm.nih.gov/19701128/
https://pubmed.ncbi.nlm.nih.gov/19701128/
https://www.benchchem.com/product/b599362#n-methyllindcarpine-chemical-structure-elucidation
https://www.benchchem.com/product/b599362#n-methyllindcarpine-chemical-structure-elucidation
https://www.benchchem.com/product/b599362#n-methyllindcarpine-chemical-structure-elucidation
https://www.benchchem.com/product/b599362#n-methyllindcarpine-chemical-structure-elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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